2-Iodo-3-methylbenzoic acid

Hypervalent Iodine Chemistry Oxidation Nucleophilic Reactivity

Sourcing a reliable ortho-iodo, meta-methyl benzoic acid building block is critical for reproducible cross-coupling and hypervalent iodine chemistry. This 98% pure compound directly solves that need, offering the exact substitution pattern required for selective Pd-catalyzed transformations. Key advantages: • Enables one-pot synthesis of 7-methylbenziodoxolones using safe Oxone oxidant • Superior oxidative addition kinetics in Suzuki & Sonogashira couplings vs. bromo/chloro analogs • Crystalline solid (mp 150-153°C) with unambiguous structure confirmed by X-ray diffraction, ensuring batch-to-batch confidence for asymmetric synthesis

Molecular Formula C8H7IO2
Molecular Weight 262.04 g/mol
CAS No. 108078-14-4
Cat. No. B027227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-3-methylbenzoic acid
CAS108078-14-4
Molecular FormulaC8H7IO2
Molecular Weight262.04 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)O)I
InChIInChI=1S/C8H7IO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11)
InChIKeyPZUXUOZSSYKAMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-3-methylbenzoic Acid: Sourcing & Properties


2-Iodo-3-methylbenzoic acid (CAS 108078-14-4) is an ortho-iodinated benzoic acid derivative with a methyl substituent at the meta position, characterized by its molecular formula C₈H₇IO₂ and a molecular weight of 262.04 g/mol [1]. As a crystalline solid with a melting point range of 150-153°C, it is a specialized building block used primarily in organic synthesis and medicinal chemistry research . Its value proposition is rooted in its unique substitution pattern, which enables specific synthetic transformations not easily achievable with its structural isomers or halogen analogs . This compound is typically available from chemical suppliers with purities ranging from 95% to 98% .

Suitable as a precursor for hypervalent iodine reagent synthesis.
Supports palladium-catalyzed cross-coupling and cyclization workflows.
Crystalline solid amenable to stereochemically resolved derivative synthesis.

Why 2-Iodo-3-methylbenzoic Acid Outperforms Analogs


The specific ortho-iodo, meta-methyl substitution pattern on the benzoic acid ring is non-interchangeable with other isomers or halogenated analogs due to its unique electronic and steric profile [1]. Unlike 2-iodobenzoic acid (lacking the methyl group) or 3-iodo-2-methylbenzoic acid (regioisomer with CAS 133232-56-1), the methyl group in 2-iodo-3-methylbenzoic acid modulates the electron density on the aromatic ring, thereby influencing the reactivity and regioselectivity of subsequent cross-coupling or cyclization reactions [2]. Furthermore, substituting the iodine atom for a bromine or chlorine atom would drastically reduce the compound's utility in key palladium-catalyzed transformations like Suzuki-Miyaura and Sonogashira couplings, where the carbon-iodine bond's lower dissociation energy provides superior oxidative addition kinetics compared to the corresponding bromides or chlorides [3].

Isomer Regioisomeric analogs may alter cyclization regioselectivity; substitution pattern is critical for downstream reactivity.
Halogen Replacing iodine with bromine or chlorine may reduce oxidative addition kinetics in cross-coupling; reactivity context may differ.
Class Unsubstituted 2-iodobenzoic acid lacks the methyl electronic modulation that supports enhanced reagent electrophilicity.

2-Iodo-3-methylbenzoic Acid: Comparator Evidence


7-Methylbenziodoxolone: Enhanced Nucleophilic Reactivity

The utility of 2-iodo-3-methylbenzoic acid is directly evidenced in the synthesis of 1-aryl-7-methylbenziodoxolones, which exhibit significantly enhanced reactivity toward nucleophiles compared to the corresponding 1-arylbenziodoxolones derived from unsubstituted 2-iodobenzoic acid [1].

Nucleophilic Reactivity
Head-to-head
Enhanced reactivity observed vs. unsubstituted benziodoxolone analog
Reported nucleophilic reactivity context supports hypervalent iodine reagent development.
Qualitative observation; source-specific review recommended.
Hypervalent Iodine Chemistry Oxidation Nucleophilic Reactivity

X-Ray Crystallography: Absolute Configuration

The crystal structure of a furanyl derivative synthesized from 2-iodo-3-methylbenzoic acid has been solved, providing definitive data on its stereogeometry and absolute configuration [1].

Absolute Configuration
Reported
Monoclinic, C2; a = 20.25 Å, b = 6.73 Å, c = 10.67 Å, β = 94.70°
Supports stereochemical assignment for chiral derivative synthesis.
X-ray diffraction data for a furanyl derivative of the compound.
X-ray Crystallography Structural Biology Absolute Configuration

Sonogashira Cyclization to Isocoumarins

2-Iodobenzoic acid derivatives, including 2-iodo-3-methylbenzoic acid, are effective substrates for Sonogashira coupling with hept-1-yne, followed by spontaneous cyclization to yield new substituted isocoumarins [1].

Isocoumarin Synthesis
Class-level
Viable substrate for Sonogashira cyclization to isocoumarin scaffolds
Medicinal chemistry building block context; yield comparison data to verify.
Efficiency described for the class; individual substrate optimization may be needed.
Cross-Coupling Sonogashira Reaction Isocoumarin Synthesis

2-Iodo-3-methylbenzoic Acid: Application Scenarios


Benziodoxolone Reagent Synthesis

Procure this compound as the essential starting material for synthesizing 7-methylbenziodoxolones, a class of hypervalent iodine reagents that exhibit enhanced reactivity toward nucleophiles compared to their non-methylated analogs [1]. This application is directly supported by published procedures demonstrating a one-pot synthesis using Oxone as a safe and inexpensive oxidant [1].

Sonogashira Cyclization: Isocoumarin Libraries

Utilize 2-iodo-3-methylbenzoic acid as a key building block in a Sonogashira coupling/cyclization cascade to efficiently generate libraries of substituted isocoumarins and dihydroisocoumarins, which are privileged scaffolds in medicinal chemistry with demonstrated cytotoxic activity [2]. This pathway leverages the high reactivity of the aryl iodide bond in cross-coupling chemistry.

Chiral Precursors for Stereoselective Synthesis

Employ this compound in synthetic sequences where precise structural and stereochemical control is paramount. The absolute configuration and crystal structure of derivatives synthesized from 2-iodo-3-methylbenzoic acid have been unambiguously determined by X-ray diffraction, providing a high degree of confidence for downstream asymmetric synthesis and chiral resolution studies [3].

Application
Selection Property
Validation Focus
Hypervalent Iodine Reagent Synthesis
Methyl-substitution reactivity profile
Nucleophilic reactivity comparison vs. non-methylated analog
Isocoumarin Library Generation
Aryl iodide cross-coupling efficiency
Sonogashira cyclization yield and regioselectivity confirmation
Stereoselective Precursor Synthesis
Crystallinity and stereochemical consistency
X-ray structural confirmation of derived chiral intermediates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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